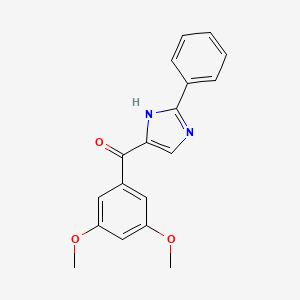
(3,5-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazole ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the phenyl-imidazole core. One common method is the condensation reaction between 2-phenyl-1H-imidazole-5-carboxylic acid and 3,5-dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the imidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
(3,5-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazole ring, involving nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different electronic properties.
Substitution: Substituted imidazole derivatives with varying substituents.
Scientific Research Applications
(3,5-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology: It serves as a probe in biological studies to investigate the interaction with various biomolecules and cellular components.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: It is utilized in the production of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (3,5-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and the specific application.
Comparison with Similar Compounds
(3,5-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone: can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but may have different substituents or functional groups.
Phenyl-imidazole compounds: Similar to the target compound but with variations in the phenyl group or other parts of the molecule.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c1-22-14-8-13(9-15(10-14)23-2)17(21)16-11-19-18(20-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
COVMXKYCAOYIKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















